molecular formula C9H14OS B14318374 2(5H)-Thiophenone, 5-pentyl- CAS No. 113330-82-8

2(5H)-Thiophenone, 5-pentyl-

Katalognummer: B14318374
CAS-Nummer: 113330-82-8
Molekulargewicht: 170.27 g/mol
InChI-Schlüssel: UBHORDSKQPPDHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiophenone, 5-pentyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pentylmagnesium bromide with 2-furancarboxaldehyde followed by cyclization can yield 5-pentyl-2(5H)-furanone .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The reaction conditions often include controlled temperatures and pressures to optimize the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2(5H)-Thiophenone, 5-pentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wirkmechanismus

The mechanism of action of 2(5H)-Thiophenone, 5-pentyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2(5H)-Thiophenone, 5-pentyl- is unique due to its specific structural configuration and the resulting properties. Its distinct aroma and biological activity set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

113330-82-8

Molekularformel

C9H14OS

Molekulargewicht

170.27 g/mol

IUPAC-Name

2-pentyl-2H-thiophen-5-one

InChI

InChI=1S/C9H14OS/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3

InChI-Schlüssel

UBHORDSKQPPDHG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1C=CC(=O)S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.